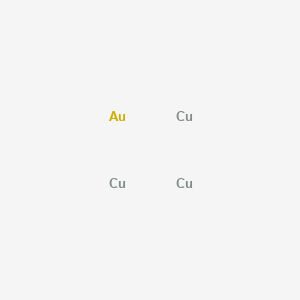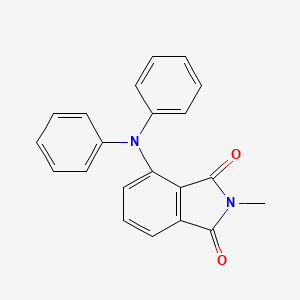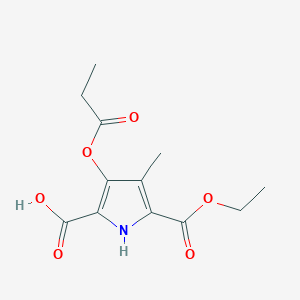
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl group can be reduced to a piperidinyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridinyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid.
Reduction: 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
- 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid
- 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid
- 4-(3-Methoxyphenyl)-2-pyridin-3-ylpropanoic acid
Comparison: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)-2-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-20-14-6-2-4-12(10-14)7-8-15(16(18)19)13-5-3-9-17-11-13/h2-6,9-11,15H,7-8H2,1H3,(H,18,19) |
InChIキー |
BCAITDWGCCGTAW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCC(C2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


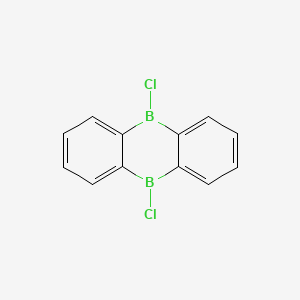

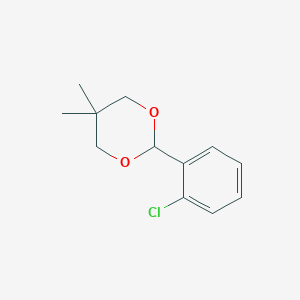


![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
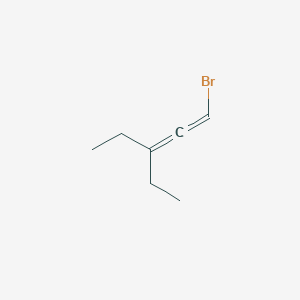
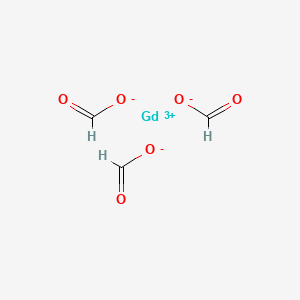

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)
